Product packaging for Methyl 3-bromo-4-ethylbenzoate(Cat. No.:CAS No. 113642-05-0)

Methyl 3-bromo-4-ethylbenzoate

Cat. No.: B190166
CAS No.: 113642-05-0
M. Wt: 243.1 g/mol
InChI Key: WSYKXUBTLUYUSD-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Benzoate (B1203000) Esters as Synthetic Intermediates

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. fiveable.me Their importance stems from their ability to participate in a variety of reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. fiveable.me While generally less reactive than their aliphatic counterparts due to the stability of the aromatic ring, this characteristic allows for selective activation and the efficient formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mealfa-chemistry.com The nature of the halogen atom (iodine, bromine, or chlorine) can influence reaction rates and conditions, providing chemists with a tool to fine-tune synthetic strategies. fiveable.me Aryl halides are also precursors for organometallic reagents, such as aryllithium and Grignard reagents, which are fundamental in organic synthesis. wikipedia.org

Benzoate esters, on the other hand, are derivatives of benzoic acid and are widely found in nature, often contributing to the pleasant fragrances of fruits and flowers. libretexts.org In synthetic organic chemistry, they are not only used as flavoring agents and in perfumes but also serve as important solvents and intermediates. chemicalbook.combritannica.comatamanchemicals.com The ester group can be hydrolyzed under acidic or basic conditions, a reaction known as saponification, which is useful for both synthesis and analysis. britannica.com Furthermore, the aromatic ring of the benzoate can undergo electrophilic substitution reactions, allowing for further functionalization. atamanchemicals.com The combination of these two functional groups in halogenated benzoate esters creates a powerful synthetic platform.

Overview of Methyl 3-bromo-4-ethylbenzoate in Research Contexts

This compound is a specific example of a halogenated benzoate ester that has garnered attention in chemical research. Its unique substitution pattern on the benzene (B151609) ring makes it a valuable intermediate for the synthesis of more complex molecules.

From a structural standpoint, this compound, with the chemical formula C10H11BrO2, is a disubstituted benzene derivative. echemi.com The key functional groups present in the molecule are:

Aryl Halide: The bromine atom attached to the benzene ring at the 3-position classifies it as an aryl bromide. This bromine atom is a key site for nucleophilic substitution and cross-coupling reactions. smolecule.com

Benzoate Ester: The methyl ester group (-COOCH3) at the 1-position is a derivative of a carboxylic acid. This group influences the electronic properties of the aromatic ring and can be a site for reactions such as hydrolysis. smolecule.com

The relative positions of these substituents (bromo at C3, ethyl at C4) create a specific regioisomer with distinct reactivity and properties compared to other isomers.

The study of substituted benzoates has a long history, evolving with the advancements in synthetic methodologies. The development of esterification techniques, such as the Fischer esterification, laid the groundwork for the synthesis of a vast array of benzoate esters. chemicalbook.com Research into substituted benzoates gained significant momentum with the advent of modern synthetic reactions, particularly transition metal-catalyzed cross-coupling reactions in the late 20th century. These methods provided efficient ways to create complex molecules by selectively forming bonds at specific positions on the aromatic ring. The investigation of substituted benzoates has been driven by their potential applications in various fields, including pharmaceuticals and materials science, where the specific substitution pattern can dramatically influence biological activity or material properties. jst.go.jpmdpi.com For instance, the synthesis of various substituted benzoates has been a key area of research in the development of new plant growth regulators and insecticides. jst.go.jp

Chemical and Physical Properties of this compound

The following tables provide a summary of the known chemical and physical properties of this compound.

Table 1: General Information

Property Value
CAS Number 113642-05-0 echemi.comsun-shinechem.com
Molecular Formula C10H11BrO2 echemi.com

| IUPAC Name | this compound echemi.com |

Table 2: Physical Properties

Property Value
Molecular Weight 243.10 g/mol echemi.com
Boiling Point 298.54 °C echemi.com
Melting Point Not specified
Density Not specified

| Refractive Index | 1.539 echemi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B190166 Methyl 3-bromo-4-ethylbenzoate CAS No. 113642-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKXUBTLUYUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551712
Record name Methyl 3-bromo-4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113642-05-0
Record name Methyl 3-bromo-4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Methyl 3 Bromo 4 Ethylbenzoate

Precursor-Based Synthesis and Functional Group Transformations

The synthesis of Methyl 3-bromo-4-ethylbenzoate typically commences with precursors that undergo sequential functional group transformations. These transformations include esterification, bromination, and alkylation, each playing a crucial role in the construction of the target molecule.

Esterification Reactions in the Synthesis of Benzoate (B1203000) Esters

Esterification is a fundamental process in the synthesis of benzoate esters. The most common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, 3-bromo-4-ethylbenzoic acid is reacted with methanol (B129727), typically in the presence of a strong acid like sulfuric acid, to yield the corresponding methyl ester.

Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of benzoic acids. nih.gov This method is advantageous due to its mild reaction conditions and high efficiency. The reaction of 3-bromo-4-ethylbenzoic acid with methanol in the presence of a catalytic amount of NBS provides a high yield of this compound.

The Mitsunobu reaction offers an alternative route for the esterification of benzoic acids, particularly when mild conditions are required. researchgate.net This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the carboxylic acid for nucleophilic attack by the alcohol.

Esterification Method Reagents Key Features
Fischer Esterification3-bromo-4-ethylbenzoic acid, methanol, H₂SO₄Traditional method, requires strong acid catalyst.
NBS-Catalyzed Esterification3-bromo-4-ethylbenzoic acid, methanol, NBSMild conditions, high yields. nih.gov
Mitsunobu Reaction3-bromo-4-ethylbenzoic acid, methanol, PPh₃, DEAD/DIADMild conditions, suitable for sensitive substrates. researchgate.net

Regioselective Bromination Strategies for Aromatic Systems

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of the bromination reaction is governed by the directing effects of the substituents already present on the ring.

Starting from 4-ethylbenzoic acid, electrophilic bromination using bromine in the presence of a Lewis acid catalyst, such as FeBr₃, leads to the formation of 3-bromo-4-ethylbenzoic acid. The ethyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. In this case, the directing effects of both groups favor the substitution at the 3-position.

An alternative strategy involves the bromination of a precursor molecule where the desired regiochemistry is already established. For instance, the bromination of 4-ethylphenol (B45693) followed by subsequent oxidation and esterification can also lead to the target molecule.

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can be employed for the bromination of the benzylic position of the ethyl group. However, for the bromination of the aromatic ring, electrophilic substitution conditions are required.

Bromination Strategy Starting Material Reagents Outcome
Electrophilic Bromination4-Ethylbenzoic acidBr₂, FeBr₃Regioselective bromination at the 3-position.
Bromination of Precursor4-EthylphenolBr₂, solventBromination at the position ortho to the hydroxyl group.

Alkylation of Aromatic Rings for Ethyl Group Introduction

The introduction of the ethyl group onto the aromatic ring can be achieved through Friedel-Crafts alkylation. This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.

For the synthesis of this compound, one possible route involves the Friedel-Crafts alkylation of 3-bromobenzoic acid with an ethylating agent such as ethyl bromide or ethylene (B1197577) in the presence of a catalyst like aluminum chloride. However, this approach may lead to a mixture of isomers due to the directing effects of the bromo and carboxyl groups.

A more controlled approach is to start with a precursor that already contains the ethyl group, such as 4-ethylbenzoic acid, and then perform the bromination and esterification steps as described above. This strategy avoids the potential for isomerization during the alkylation step.

Advanced Catalytic Synthesis Protocols

Modern synthetic chemistry has seen the development of advanced catalytic protocols that offer greater efficiency and selectivity in the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions in Aromatic Bromide Synthesis

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the synthesis of aryl bromides. semanticscholar.org These methods often involve the conversion of a more readily available functional group, such as a carboxylic acid or an organoboron compound, into a bromo group.

One such method is the decarboxylative bromination of aromatic carboxylic acids. This reaction allows for the direct conversion of a carboxylic acid to an aryl bromide, often with high yields and functional group tolerance. nih.gov While this method is more commonly applied to electron-rich aromatic acids, it represents a potential route for the synthesis of brominated benzoates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be employed to synthesize aryl bromides. researchgate.net In these reactions, an organometallic reagent is coupled with an aryl halide or triflate in the presence of a palladium catalyst.

Iridium-Catalyzed C-H Borylation as a Precursor Step for Halogenation

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of C-H bonds in aromatic compounds. thieme-connect.dersc.org This reaction allows for the introduction of a boryl group at a specific position on the aromatic ring, which can then be converted into a variety of other functional groups, including halogens.

In the context of this compound synthesis, an analogous system could involve the iridium-catalyzed C-H borylation of a suitable benzoate ester precursor. researchgate.net The resulting arylboronate ester can then be subjected to a halogenation reaction, such as treatment with a copper(II) halide, to introduce the bromine atom with high regioselectivity. thieme-connect.de This two-step sequence provides a versatile and efficient route to halogenated aromatic compounds. thieme-connect.de

Advanced Catalytic Method Key Transformation Catalyst Advantages
Decarboxylative BrominationAr-COOH → Ar-BrTransition metal-free or metal-catalyzedDirect conversion, good functional group tolerance. nih.gov
C-H Borylation/HalogenationAr-H → Ar-B(OR)₂ → Ar-BrIridiumHigh regioselectivity, mild reaction conditions. thieme-connect.dersc.org

Emerging Synthetic Techniques

In the quest for greener and more efficient chemical processes, several innovative synthetic methods have gained prominence. These techniques aim to minimize waste, reduce the use of hazardous reagents, and often provide alternative reaction pathways that can lead to improved yields and selectivities. Two such burgeoning areas are electrochemical synthesis and mechanochemistry, which offer unique advantages for the synthesis of brominated aromatic compounds.

Electrochemical Synthesis Methods for Aryl Halides

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. This method offers a compelling alternative to conventional synthesis, primarily by avoiding the direct use of hazardous and corrosive reagents like elemental bromine. In the context of aryl halide synthesis, electrochemistry provides a pathway for the in situ generation of the halogenating species from relatively benign halide salts.

The fundamental principle behind the electrochemical bromination of aromatic compounds involves the anodic oxidation of bromide ions (Br⁻) to generate a reactive bromine species. This process can be tailored by controlling parameters such as the electrode material, solvent, supporting electrolyte, and the applied current or potential.

Key Features of Electrochemical Bromination:

FeatureDescription
Reagent Generation In situ generation of bromine from bromide salts (e.g., NaBr, LiBr, tetraalkylammonium bromides) at the anode. This circumvents the handling and storage of hazardous elemental bromine.
Reaction Control The reaction rate and selectivity can be precisely controlled by adjusting the applied current or potential, allowing for fine-tuning of the reaction conditions.
Sustainability Reduces the need for stoichiometric chemical oxidants, leading to a more environmentally friendly process with less chemical waste.
Paired Electrolysis In some setups, a "paired electrolysis" approach can be employed where a simultaneous desired reaction occurs at both the anode and the cathode, increasing the overall efficiency of the process.

While specific examples detailing the electrochemical synthesis of this compound are not abundant in the literature, the general applicability of this method to a wide range of aromatic substrates has been demonstrated. For instance, the electrochemical bromination of various electron-rich and electron-deficient aromatic compounds has been successfully achieved. The synthesis of the target molecule could hypothetically proceed through the controlled electrochemical bromination of Methyl 4-ethylbenzoate (B1233868). The reaction would involve the anodic oxidation of a bromide salt in a suitable solvent, with the generated bromine then reacting with the aromatic ring. The regioselectivity of the bromination would be a critical aspect to control, potentially influenced by the choice of electrolyte and reaction conditions.

Mechanochemical Approaches in Brominated Compound Synthesis

Mechanochemistry is a branch of chemistry that investigates the chemical and physicochemical transformations of substances in all states of aggregation that are induced by mechanical energy. In synthetic chemistry, this often involves the use of ball mills, where the mechanical forces generated by grinding and milling provide the energy to initiate and sustain chemical reactions. A significant advantage of mechanochemistry is the ability to conduct reactions in the absence of bulk solvents or with only minimal amounts of liquid (liquid-assisted grinding), which greatly enhances the sustainability of the process.

For the synthesis of brominated compounds, mechanochemistry has emerged as a powerful tool. The use of solid brominating agents, such as N-bromosuccinimide (NBS), is common in these reactions. The intense mixing and grinding in a ball mill can facilitate reactions between solid reactants that would otherwise require dissolution in a solvent.

Key Research Findings in Mechanochemical Bromination:

FindingDescription
Solvent-Free Conditions Many mechanochemical brominations can be performed without any solvent, which reduces environmental impact and simplifies product purification.
Enhanced Reactivity The high energy input from milling can lead to faster reaction times and enable reactions that are difficult to achieve in solution.
Catalyst Application While some reactions proceed without a catalyst, the use of solid catalysts in mechanochemical reactions is also well-established, potentially influencing reaction rates and selectivity.
Broad Substrate Scope Mechanochemical methods have been successfully applied to the bromination of a variety of organic compounds, including aromatic systems.

A plausible mechanochemical route to this compound would involve the co-grinding of Methyl 4-ethylbenzoate with a solid brominating reagent like NBS in a ball mill. The efficiency and selectivity of this reaction could be influenced by factors such as the milling frequency, the type of milling vessel and balls, and the presence of any catalytic or additive species. For example, the mechanochemical bromoesterification of alkenes using benzoic acid derivatives has been demonstrated, showcasing the compatibility of this technique with substituted benzoates. nih.gov This suggests that the direct bromination of the aromatic ring of a benzoate ester under mechanochemical conditions is a feasible and sustainable synthetic strategy.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Ethylbenzoate

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the presence of the electron-donating ethyl group at the para-position and the electron-withdrawing methyl ester group at the meta-position.

Nucleophilic Aromatic Substitution Pathways

Aryl halides, such as Methyl 3-bromo-4-ethylbenzoate, can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. In this compound, the methyl ester group (-COOCH₃), while not in the activating ortho or para positions, still increases the electrophilicity of the aromatic ring.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing ester group helps to stabilize this intermediate. In the second, rate-determining step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. Common nucleophiles for this reaction include alkoxides, amines, and thiols.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The aryl bromide moiety of this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (for Suzuki, and others) or carbopalladation (for Heck), and concluding with reductive elimination to yield the product and regenerate the palladium catalyst. scite.ai

Suzuki-Miyaura Coupling: Involves the reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a new C-C bond at the C-3 position of the benzoate (B1203000).

Heck Coupling: Enables the formation of a C-C bond by coupling the aryl bromide with an alkene. This reaction would introduce a substituted vinyl group at the site of the bromine atom.

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form a substituted alkyne.

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling the aryl bromide with a wide range of amine nucleophiles.

The Buchwald-Hartwig amination is particularly effective for aryl bromides. For this compound, this reaction would involve treating the compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. This reaction provides a direct route to synthesizing N-aryl compounds, which are prevalent in pharmaceuticals and materials science. For instance, reacting this compound with a primary or secondary amine would yield the corresponding 3-amino-4-ethylbenzoate derivative.

Below is a table showing representative conditions for such a transformation, based on established protocols for aryl bromides.

Amine NucleophilePalladium CatalystLigandBaseSolventTemperature (°C)
Primary Aliphatic AminePd₂(dba)₃XPhosNaOᵗBuToluene (B28343)80-110
Secondary Aliphatic AminePd(OAc)₂RuPhosK₃PO₄Dioxane100
AnilinePd₂(dba)₃SPhosCs₂CO₃Toluene100-120

Radical Reactions and Associated Mechanistic Pathways

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to form an aryl radical, which can then participate in various synthetic transformations. One common radical reaction is hydrodehalogenation, the replacement of the halogen with a hydrogen atom. This can be achieved using radical chain-reducing agents. d-nb.infonih.govcardiff.ac.uk For instance, a thermal process using sodium hydride (NaH) and 1,4-dioxane (B91453) can reduce aryl bromides in a reaction initiated by 1,10-phenanthroline. d-nb.infonih.gov The mechanism is proposed to proceed via an electron catalysis or SRN1 (substitution, radical-nucleophilic, unimolecular) pathway, involving the formation of an aryl radical anion intermediate that then fragments to an aryl radical and a bromide ion. d-nb.infonih.gov

The generated aryl radical can be trapped by a hydrogen atom donor to complete the hydrodehalogenation or participate in other reactions, such as addition to alkenes (Giese reaction) or cyclization onto a tethered unsaturated group. acs.orgacs.org Photocatalysis has also emerged as a powerful tool for generating aryl radicals from aryl bromides under mild conditions, expanding the scope of their reactivity. nih.gov

Reactivity of the Methyl Ester Group

The methyl ester functionality is another key reactive center in the molecule, primarily susceptible to nucleophilic acyl substitution.

Transesterification Reactions and Solvent Effects

Transesterification is the process of converting one ester into another by reacting it with an alcohol. ucla.edu For this compound, this involves exchanging the methyl group (-CH₃) of the ester with a different alkyl or aryl group from an alcohol (R'-OH). The reaction is an equilibrium process and can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and the new ester is formed upon deprotonation. libretexts.org

Base-Catalyzed Mechanism: A strong base, typically the alkoxide (R'O⁻) corresponding to the new alcohol, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate from which the methoxide (B1231860) ion (CH₃O⁻) is expelled, yielding the new ester. masterorganicchemistry.com

The choice of solvent can significantly impact the reaction. Since transesterification is reversible, using the incoming alcohol as the solvent (in large excess) can drive the equilibrium toward the desired product according to Le Châtelier's principle. ucla.edu Inert solvents like toluene or THF can also be used; in these cases, the choice of solvent may be dictated by the solubility of the reactants and catalyst. researchgate.net Studies on the transesterification of methyl benzoate with various alcohols have shown that reaction temperature and the nature of the alcohol play crucial roles in the process. researchgate.net For instance, primary alcohols tend to be more reactive than bulkier secondary or tertiary alcohols. rsc.org

The following table presents data on the transesterification of methyl benzoate with different alcohols, illustrating the effect of the alcohol's structure on the reaction yield under specific catalytic conditions.

AlcoholProductCatalyst SystemYield (%)Reference
1-Hexanoln-Hexyl benzoateTfOH/LiBr90 rsc.org
Cyclohexanol (a secondary alcohol)Cyclohexyl benzoateTfOH/LiBr81 rsc.org
tert-Butanol (a tertiary alcohol)tert-Butyl benzoateTfOH/LiBrTrace rsc.org

Hydrolysis Pathways (Acid- and Base-Catalyzed)

The ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid, 3-bromo-4-ethylbenzoic acid, and methanol. This transformation can be catalyzed by either acid or base, with the base-catalyzed pathway generally being more rapid and irreversible.

Under basic conditions, the hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group to form the carboxylate salt. A final protonation step during workup yields the carboxylic acid. The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack and increasing the rate of hydrolysis compared to an unsubstituted benzoate.

Acid-catalyzed hydrolysis also occurs, proceeding through a mechanism that involves protonation of the carbonyl oxygen. This protonation activates the carbonyl group toward nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, regenerating the acid catalyst and forming the carboxylic acid.

Table 1: Comparative Hydrolysis Half-Life (t1/2) of Related Benzoate Esters

Compound Hydrolysis t1/2 (min) in Alkaline Conditions
Methyl benzoate 14
Ethyl benzoate 14
Ethyl 3-bromobenzoate 25
Ethyl 4-bromobenzoate 12

Data sourced from a comparative study on benzoate ester hydrolysis. nih.govresearchgate.net

Reduction of the Ester to Alcohol Functionality

The methyl ester group of this compound can be readily reduced to the corresponding primary alcohol, (3-bromo-4-ethylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. smolecule.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the ester's carbonyl carbon. This step forms a tetrahedral intermediate which then eliminates the methoxide ion to generate an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxyaluminate salt. Subsequent acidic or aqueous workup protonates the alkoxide to yield the final product, (3-bromo-4-ethylphenyl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Other reducing agents, such as sodium borohydride (B1222165) in the presence of certain additives or at higher temperatures, can sometimes be used for ester reduction, although it is generally less reactive than LiAlH₄. rsc.org The choice of reagent depends on the desired selectivity, as LiAlH₄ will also reduce other functional groups like ketones, aldehydes, and carboxylic acids.

Reactivity of the Ethyl Substituent on the Aromatic Ring

Oxidative Transformations of the Ethyl Group

The ethyl substituent on the aromatic ring possesses a reactive benzylic position (the carbon atom directly attached to the ring), which is susceptible to oxidative transformations. Oxidation at this site can lead to the formation of a ketone (1-(3-bromo-4-ethylphenyl)ethanone) or, under more vigorous conditions, a carboxylic acid group, ultimately yielding 3-bromo-4-carboxybenzoic acid.

Biocatalytic systems, such as those employing cytochrome P450 enzymes, are known to perform selective oxidations on alkylbenzene substrates. These enzymes can catalyze the hydroxylation of an ethyl group at the benzylic position to form the corresponding secondary alcohol. uq.edu.au This enzymatic approach offers high stereoselectivity under mild reaction conditions. uq.edu.au

Chemically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to oxidize the ethyl group. The reaction typically proceeds via a radical mechanism initiated by hydrogen abstraction from the benzylic position. The resulting benzylic radical is stabilized by resonance with the aromatic ring, facilitating its formation. Depending on the reaction conditions, the oxidation can proceed to the ketone or be driven to the carboxylic acid.

Deactivation Effects on Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the combined directing and activating/deactivating effects of the three existing substituents: the methoxycarbonyl group (-COOCH₃), the bromo group (-Br), and the ethyl group (-CH₂CH₃).

Methoxycarbonyl Group (-COOCH₃): This is a meta-directing and strongly deactivating group. minia.edu.eg It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

Bromo Group (-Br): This is an ortho-, para-directing but deactivating group. libretexts.orglibretexts.org It deactivates the ring through its strong electron-withdrawing inductive effect, but its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Ethyl Group (-CH₂CH₃): This is an ortho-, para-directing and weakly activating group. minia.edu.eg It donates electron density to the ring via an inductive effect and hyperconjugation, making the ring more reactive.

The para-ethyl group directs to positions 2 and 6.

The meta-bromo group directs to positions 5 and an already substituted position.

The meta-directing ester directs to position 5.

In-Depth Mechanistic Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The detailed elucidation of reaction mechanisms for compounds like this compound relies on a combination of kinetic studies and spectroscopic analysis to identify intermediates and transition states. msuniv.ac.in

Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), provide quantitative data about the reaction mechanism. For instance, the hydrolysis of benzoate esters has been studied by monitoring the disappearance of the starting material or the appearance of the product over time, allowing for the determination of rate constants and half-lives. nih.govresearchgate.net As shown in Table 1, such kinetic data reveals the electronic influence of substituents on the stability of the ester. nih.govresearchgate.net A kinetic study of the esterification of benzoic acid confirmed first-order kinetics for the reaction. researchgate.net This type of analysis can help to support or refute a proposed mechanism, such as the BAC2 pathway for base-catalyzed hydrolysis. epa.gov

Spectroscopic methods are invaluable for detecting and characterizing transient species. msuniv.ac.in

Infrared (IR) Spectroscopy: Can be used to monitor the progress of a reaction in real-time. For example, during the reduction of the ester, one could observe the disappearance of the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the appearance of a broad O-H stretch from the alcohol product (~3200-3600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. By taking NMR spectra at various time points, one can track the conversion of reactants to products. It can also be used in specialized experiments to detect reaction intermediates if their concentration is sufficient.

Mass Spectrometry (MS): Can be coupled with techniques like High-Performance Liquid Chromatography (HPLC) to separate and identify products and byproducts, providing evidence for the reaction pathway.

Together, these kinetic and spectroscopic probes allow chemists to build a detailed picture of the molecular transformations occurring during a chemical reaction, from the initial reactant interactions to the final product formation.

Identification of Intermediate Species and Transition States

The elucidation of reaction mechanisms for compounds like this compound is fundamental to optimizing synthetic routes and developing new chemical transformations. Identifying the transient species—intermediates and transition states—that occur during a reaction provides critical insights into the reaction pathway, kinetics, and the factors influencing product formation. This identification is typically achieved through a combination of kinetic studies, spectroscopic analysis of reaction mixtures, and computational modeling.

For this compound, mechanistic investigations focus on reactions at its three key functional sites: the aryl bromide, the ester group, and the aromatic ring itself.

Intermediates in Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl bromides are common substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings. These reactions are powerful tools for forming new carbon-carbon bonds. The generally accepted mechanism for these processes involves a catalytic cycle with distinct organometallic intermediates. nih.gov

The catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling, for instance, proceeds through three primary steps, each involving specific intermediates:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate.

Transmetalation: The newly formed palladium(II) complex then reacts with an organoboron compound (in the presence of a base) in a step called transmetalation. The organic group from the boron reagent replaces the bromide on the palladium center, yielding a new diorganopalladium(II) intermediate.

Reductive Elimination: In the final step, the two organic substituents on the palladium(II) complex couple and are eliminated from the metal center. This forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

Table 1: Intermediates in the Suzuki-Miyaura Catalytic Cycle

StepReactantsIntermediate SpeciesDescription
Oxidative Addition This compound, Pd(0)LnAryl-Pd(II)-Br ComplexThe C-Br bond of the benzoate adds across the Pd(0) center, forming a Pd(II) species.
Transmetalation Aryl-Pd(II)-Br Complex, Organoboron ReagentDiorgano-Pd(II) ComplexThe organic group from the boron reagent displaces the bromide ligand on the palladium center.
Reductive Elimination Diorgano-Pd(II) ComplexN/A (Leads to Product)The two organic groups on the Pd(II) center couple, forming the final product and regenerating the Pd(0) catalyst.

Intermediates and Transition States in Reactions at the Ester Group

The ester functional group of this compound is a primary site for nucleophilic acyl substitution reactions, including hydrolysis and reactions with organometallic reagents.

Alkaline Hydrolysis Under basic conditions, the ester undergoes hydrolysis to yield the corresponding carboxylate salt. This reaction proceeds via a classic nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. The transition state leading to this intermediate involves the buildup of negative charge on the carbonyl oxygen as the nucleophile (hydroxide ion) attacks the electrophilic carbonyl carbon.

Studies using the Hammett equation on the alkaline hydrolysis of substituted ethyl benzoates show a reaction constant (ρ) of +2.498. wikipedia.org This large positive value indicates that the reaction is highly sensitive to substituents and that a negative charge accumulates in the transition state. Electron-withdrawing groups (like the bromine at the meta position) stabilize this transition state and accelerate the reaction, whereas electron-donating groups (like the ethyl group at the para position) have a destabilizing effect and slow the reaction. wikipedia.org

Reaction with Organometallic Reagents The reaction of esters with excess Grignard or organolithium reagents results in the formation of tertiary alcohols. This transformation involves multiple intermediates. dss.go.thmiracosta.edu

First Addition: The first equivalent of the organometallic reagent attacks the ester carbonyl, forming a tetrahedral intermediate (an alkoxide). miracosta.edu

Ketone Formation: This tetrahedral intermediate is unstable and collapses, eliminating the methoxide group (-OCH₃) to form a ketone as a new intermediate.

Second Addition: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. This leads to a second, more stable tetrahedral alkoxide intermediate.

Protonation: Acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Table 2: Key Intermediates in Ester Group Transformations

ReactionNucleophileKey Intermediate(s)Final Product (after workup)
Alkaline Hydrolysis OH⁻Tetrahedral Intermediate3-Bromo-4-ethylbenzoic acid
Grignard Reaction R-MgX (excess)1. Tetrahedral Intermediate2. Ketone Intermediate3. Tetrahedral AlkoxideTertiary Alcohol

Computational Investigations of Transition States

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping reaction pathways and characterizing the structures and energies of transient species that are difficult or impossible to observe experimentally. For reactions involving this compound, DFT calculations can be used to:

Model the geometry of the transition state for the oxidative addition of the C-Br bond to a palladium catalyst.

Calculate the activation energy barriers for different reaction pathways, such as nucleophilic substitution.

Determine the relative stability of potential intermediates, like the tetrahedral intermediates in ester hydrolysis.

For related compounds, it has been noted that polar aprotic solvents like DMF or THF can stabilize the transition states in SN2 reactions, thereby increasing reaction efficiency. Computational models can quantify these solvent effects and help predict optimal reaction conditions.

Derivatization and Structure Activity Relationship Studies of Methyl 3 Bromo 4 Ethylbenzoate Analogues

Synthesis of Functionalized Derivatives via the Aryl Bromide

The bromine atom on the aromatic ring of Methyl 3-bromo-4-ethylbenzoate is a key functional group for introducing structural diversity. As a halogen, it serves as a valuable handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions are powerful tools for modifying aryl bromides. For instance, in a related synthetic scheme, 4'-(4-bromophenyl)-2,2':6',2''-terpyridine has been functionalized using Stille coupling to create ditopic bis-terpyridines, demonstrating the utility of the aryl bromide in constructing larger, more complex molecular architectures. researchgate.net Similarly, the aryl bromide of this compound can be subjected to Suzuki coupling with a variety of boronic acids or esters to introduce new aryl or alkyl substituents. This approach allows for the systematic exploration of the steric and electronic effects of different groups on the biological activity of the resulting analogues.

Table 1: Potential Cross-Coupling Reactions at the Aryl Bromide Position

Reaction Name Coupling Partner Resulting Structure Potential Application
Suzuki Coupling Aryl/Alkyl Boronic Acid Biaryl or Alkyl-Aryl Exploration of extended aromatic systems
Stille Coupling Organostannane Biaryl or Vinyl-Aryl Formation of complex poly-aromatic systems
Heck Coupling Alkene Substituted Alkene Introduction of unsaturated side chains
Buchwald-Hartwig Amine/Amide Aryl Amine/Amide Introduction of nitrogen-containing functional groups

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkane | Introduction of rigid, linear linkers |

These reactions enable the generation of a vast library of derivatives from a single starting material, which is fundamental for comprehensive SAR studies.

Transformations Involving the Methyl Ester Group

The methyl ester group of this compound is another prime site for chemical modification. It can be readily transformed into other functional groups, which can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability.

One of the most common transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by stirring with sodium hydroxide (B78521) in a mixture of water and methanol (B129727). mdpi.com The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, which are prevalent in many biologically active molecules, by coupling with various amines using standard peptide coupling reagents.

Conversely, the carboxylic acid can be esterified to form different esters. For instance, the synthesis of Methyl 3-bromo-4-methylbenzoate can be achieved by treating 3-bromo-4-methylbenzoic acid with oxalyl chloride to form the acid chloride, followed by reaction with methanol. This highlights the reversible nature of these transformations and the ability to introduce a variety of ester groups to probe their effect on activity. Furthermore, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another avenue for derivatization.

Table 2: Key Transformations of the Methyl Ester Group

Reaction Reagents Product Functional Group
Hydrolysis NaOH, H₂O/MeOH Carboxylic Acid
Amidation Amine, Coupling Agent Amide
Transesterification Alcohol, Acid/Base Catalyst Different Ester

| Reduction | LiAlH₄, Et₂O | Primary Alcohol |

Analogues with Varied Alkyl Substituents on the Aromatic Ring

Modifying the ethyl group at the 4-position of the benzene (B151609) ring allows for the investigation of how the size and nature of this alkyl substituent influence biological interactions. SAR studies often involve synthesizing a series of analogues with varying alkyl groups to optimize van der Waals interactions with a biological target.

For example, analogues such as Methyl 3-bromo-4-methylbenzoate and Methyl 3-bromo-4-methoxybenzoate have been synthesized and are commercially available. tcichemicals.comsigmaaldrich.com The synthesis of these analogues typically starts from the corresponding substituted benzoic acid. For example, 3-bromo-4-methylbenzoic acid is a precursor for Methyl 3-bromo-4-methylbenzoate. By starting with different 4-substituted toluenes, oxidizing them to the benzoic acid, and then performing bromination and esterification, a range of analogues can be prepared. This systematic variation is crucial for understanding the spatial requirements of the target's binding pocket.

Table 3: Examples of Analogues with Varied 4-Position Substituents

Compound Name 4-Position Substituent CAS Number
This compound -CH₂CH₃ 113642-05-0 echemi.com
Methyl 3-bromo-4-methylbenzoate -CH₃ 104901-43-1 tcichemicals.com

Structural Modifications Targeting Specific Molecular Scaffolds

Building upon the basic derivatization strategies, the scaffold of this compound can be incorporated into more complex molecular frameworks, such as various heterocyclic systems or specifically designed derivatives like benzoylthioureido phenyl compounds. These modifications are often aimed at mimicking known pharmacophores or improving drug-like properties.

The synthesis of heterocyclic derivatives from benzoate (B1203000) esters often involves multi-step sequences where the ester or its derivatives are key intermediates.

Azetidinones: Also known as β-lactams, these four-membered rings are important pharmacophores. Their synthesis can be achieved through the [2+2] cycloaddition of an imine and a ketene. For example, imines can be synthesized from aldehydes, which in turn can be derived from the reduction of a benzoate ester. Subsequent reaction with chloroacetyl chloride can yield the azetidin-2-one (B1220530) ring. uokerbala.edu.iq

Thiazolidinediones: This five-membered heterocyclic scaffold is present in several drugs. The synthesis of thiazolidinedione derivatives often involves the reaction of a thiourea (B124793) derivative with an α-halo-ester or acid, followed by cyclization. Structure-activity relationship studies on thiazolidinedione-based kinase inhibitors have shown that substitutions on the appended phenyl ring significantly affect their activity. acs.org

Thiadiazoles: 1,2,4-Thiadiazole derivatives can be synthesized via the molecular iodine-catalyzed oxidative cyclization of 2-aminopyridine (B139424) or amidine with an isothiocyanate. organic-chemistry.org The isothiocyanate can be prepared from a benzoyl chloride, which is accessible from the corresponding benzoic acid derived from a benzoate ester.

Recent research has focused on the design and synthesis of benzoylthioureido phenyl derivatives as potent enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.govnih.gov The general synthetic route involves the conversion of a substituted benzoic acid into its acid chloride, which is then reacted with ammonium (B1175870) thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate. tandfonline.com This key intermediate is then treated with an appropriate amine, such as ethyl 4-aminobenzoate, to yield the final benzoylthioureido phenyl derivative. nih.govtandfonline.com

Studies have shown that the nature and position of substituents on the benzoyl ring play a critical role in the inhibitory activity. For instance, a series of compounds with different halogen substitutions at the 3- and 4-positions of the benzoyl moiety were synthesized and evaluated. nih.gov The 3-bromo derivative, closely related to the scaffold of this compound, demonstrated significant inhibitory activity against certain carbonic anhydrase isoforms. tandfonline.com

Table 4: Synthesis and Activity of Selected Benzoylthioureido Phenyl Derivatives

Compound Benzoyl Moiety Substitution Target Resulting Activity Reference
4b 3-Chloro hCA I, hCA II, hCA IX Potent Inhibitor nih.gov
4c 3,4-Dichloro hCA I Most potent against hCA I nih.govtandfonline.com
4d 3-Bromo hCA I, hCA II, hCA XII Good to moderate activity nih.govtandfonline.com

| 6d | 3-Bromo (Ethyl benzoate tail) | hCA I, hCA II | Good to moderate activity | tandfonline.com |

This synthetic strategy allows for the creation of prodrug forms, for instance by using an ethyl benzoate tail, which can improve pharmacokinetic properties. nih.gov The derivatization of benzoate esters into these complex structures highlights the advanced strategies employed in modern medicinal chemistry to develop novel therapeutic agents.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecule Synthesis

The strategic placement of the bromo, ethyl, and methyl ester groups makes Methyl 3-bromo-4-ethylbenzoate a versatile building block for the assembly of complex organic molecules. cymitquimica.com The bromine atom at the 3-position allows for regioselective functionalization of the aromatic ring. This is particularly important in multi-step syntheses where precise control over substituent placement is critical.

A primary application of aryl bromides like this compound is in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. For instance, in a Suzuki coupling reaction, the bromine atom can be replaced by a variety of organic groups from a boronic acid partner, enabling the construction of intricate bi-aryl structures or the introduction of diverse side chains. mdpi.com Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce alkenyl, alkynyl, and amino functionalities, respectively, at the site of the bromine atom. These transformations are pivotal in building the carbon and nitrogen skeletons of many complex natural products and synthetic targets.

The ethyl group at the 4-position, while less reactive, influences the electronic properties and steric environment of the molecule, which can affect reaction outcomes and the properties of the final product. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other acid-catalyzed reactions. This dual reactivity makes the compound a key intermediate in synthetic routes that require sequential, controlled modifications.

Role in Pharmaceutical Intermediate Synthesis

Substituted benzoates are crucial components in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). cymitquimica.comchemimpex.com this compound serves as a precursor for various pharmaceutical intermediates. The structural motif of a substituted benzoic acid or ester is found in numerous drug molecules across different therapeutic areas.

While direct examples in publicly available literature specifically naming this compound in the synthesis of a marketed drug are not prominent, its analogs are widely cited in patent literature for the synthesis of experimental drugs and kinase inhibitors. For example, related brominated benzoic acid derivatives are key intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs). mdpi.comnih.govsemanticscholar.orgfrontiersin.org PROTACs are innovative therapeutic agents designed to degrade specific target proteins implicated in diseases like cancer. mdpi.comnih.govdiva-portal.org The synthesis of these complex molecules often involves coupling a ligand for a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker. Brominated aromatic compounds are frequently used to construct these linkers or to be incorporated into the ligand scaffolds themselves, often via cross-coupling reactions. frontiersin.org

The synthesis of kinase inhibitors, such as those targeting tyrosine kinases involved in cell signaling pathways, also frequently employs intermediates derived from substituted aromatic halides. google.com The general synthetic strategies outlined in patents for compounds like Nilotinib and Imatinib showcase the importance of coupling reactions with brominated precursors to build the core structures of these APIs. google.com

Table 1: Representative Synthetic Transformations for Pharmaceutical Intermediates

Reaction TypeReagents & ConditionsResulting Functional GroupApplication in Pharma Synthesis
Suzuki CouplingAryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl or Vinyl GroupConstruction of bi-aryl backbones common in kinase inhibitors.
Buchwald-Hartwig AminationAmine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino GroupIntroduction of nitrogen-containing heterocycles or side chains.
HydrolysisLiOH, H₂O/THF or H₂SO₄/H₂OCarboxylic AcidPrepares for amide coupling to form peptide bonds or linkers.
ReductionLiAlH₄ or DIBAL-HAlcohol (Hydroxymethyl group)Creates a primary alcohol for further functionalization (e.g., etherification).

Applications in Agrochemical Development

In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, substituted aromatic compounds are essential for creating new active ingredients. The biological activity of these compounds is highly dependent on their substitution pattern. This compound and its close structural relatives serve as intermediates in the development of these specialized chemicals.

The presence of a halogen atom, such as bromine, is a common feature in many pesticides, as it can enhance the efficacy and metabolic stability of the molecule. The specific arrangement of substituents on the benzene (B151609) ring in this compound can be a starting point for synthesizing molecules with desired herbicidal or insecticidal properties. For instance, related bromo-benzoate structures are used as building blocks where the bromine atom is later displaced or remains in the final active molecule to interact with biological targets in pests or weeds. While specific public research on this compound in major commercial agrochemicals is limited, its analogs like Ethyl 3-bromo-4-ethylbenzoate are noted for their use as non-reactive intermediates in this sector. The general synthetic utility of brominated aromatics makes them valuable starting points in the discovery and optimization process for new agrochemical agents. smolecule.comlookchem.com

Contribution to Specialty Chemical and Polymer Synthesis

Beyond pharmaceuticals and agrochemicals, this compound has applications in the synthesis of specialty chemicals and advanced polymers. The reactivity of the aryl bromide allows for its incorporation into polymer chains or for the creation of monomers for polymerization reactions. For example, through cross-coupling reactions, it can be converted into a di-functional monomer which can then undergo polymerization to create polyesters or polyamides with specific thermal or mechanical properties.

The substitution pattern of the molecule can also be leveraged to synthesize materials for electronics or photonics. For instance, derivatives of brominated aromatic esters are used in the synthesis of materials with non-linear optical properties. mdpi.comnih.gov The ability to precisely tune the electronic structure through the introduction of different functional groups via the bromine handle is critical in this field. The synthesis of specialty chemicals, such as fragrances and flavorings, also utilizes substituted benzoates, although the specific use of this compound is less documented than its simpler analogs. chemimpex.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 3-bromo-4-ethylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons.

The aromatic region is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at C2 (ortho to the ester) would likely appear as a doublet, while the proton at C5 (meta to both the bromo and ester groups) would appear as a doublet of doublets, and the proton at C6 (ortho to the bromo group) would appear as a doublet. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group, which will appear as a triplet. The methyl ester (-OCH₃) protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.10 d ~2.0 H-2
~7.85 dd ~8.0, 2.0 H-6
~7.40 d ~8.0 H-5
~3.90 s - -OCH₃
~2.80 q ~7.6 -CH₂CH₃

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The analysis of chemical shifts helps in assigning each signal to a specific carbon atom. The carbonyl carbon of the ester group is expected to appear significantly downfield, while the aromatic carbons will resonate in the typical range of 120-150 ppm. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity. The aliphatic carbons of the ethyl and methyl groups will appear most upfield.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~166.0 C=O
~149.0 C4
~135.0 C6
~131.0 C2
~130.0 C1
~128.0 C5
~123.0 C3
~52.5 -OCH₃
~29.0 -CH₂CH₃

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra by revealing correlations between nuclei. ambeed.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. google.com An HSQC spectrum of this compound would show cross-peaks connecting the signals of H2, H5, and H6 to their corresponding aromatic carbons (C2, C5, C6). Similarly, it would confirm the assignments for the ethyl group protons and carbons and the methyl ester protons and carbon. chemicalbook.comhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. google.com HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For this molecule, key HMBC correlations would include:

Correlations from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and C1.

Correlations from the aromatic proton H2 to C4, C6, and the C=O carbon.

Correlations from the methylene protons (-CH₂CH₃) to C3, C4, and C5, confirming the position of the ethyl group.

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic molecular processes, such as conformational changes or restricted bond rotation, that may occur on the NMR timescale. In substituted benzene derivatives, steric hindrance between adjacent bulky groups can lead to restricted rotation around single bonds. For this compound, VT-NMR could be employed to study the rotation around the C4-C(ethyl) bond. If the rotation is slow enough at lower temperatures, it could lead to broadening or splitting of the signals for the ethyl group or the aromatic protons. However, for a compound of this nature, significant rotational barriers are not typically expected at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. For this compound (C₁₀H₁₁BrO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Found Exact Mass (m/z)
[C₁₀H₁₁⁷⁹BrO₂]⁺ 241.9942 Data not publicly available

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar compounds like this compound. In positive ion mode, the compound is expected to be detected primarily as its protonated molecule, [M+H]⁺.

Given the molecular formula of this compound, C₁₀H₁₁BrO₂, the theoretical monoisotopic mass is 241.9942 g/mol . A key characteristic in the mass spectrum is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks separated by 2 m/z units for any bromine-containing fragment. For the protonated molecule, this would manifest as peaks at approximately m/z 243.0 and 245.0.

Further fragmentation in the ESI source or via tandem MS (MS/MS) can provide structural information. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester functionality.

Table 1: Predicted ESI-MS Data for this compound

Ion/FragmentPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Notes
[M+H]⁺243.0245.0Protonated molecular ion, showing characteristic bromine isotope pattern.
[M-OCH₃+H]⁺212.0214.0Resulting from the loss of a methoxy radical.
[M-CH₃OH+H]⁺211.0213.0Resulting from the neutral loss of methanol.
[M-C₂H₅+H]⁺214.0216.0Resulting from the loss of the ethyl group from the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. science.gov It is highly effective for analyzing volatile compounds like this compound, allowing for both purity determination and the identification of volatile impurities or synthetic byproducts. epa.gov

For purity assessment, a sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Byproduct identification relies on the mass spectra of the separated impurity peaks. uib.no Potential byproducts in the synthesis of this compound could include the starting material (3-bromo-4-ethylbenzoic acid), related isomers, or products from side reactions. The mass spectrum of each eluting peak provides a molecular fingerprint, which can be compared against spectral libraries or interpreted to deduce the structure of the impurity. rsc.orgnih.gov

Table 2: Hypothetical GC-MS Profile for a this compound Sample

Peak No.Retention Time (min)Tentative IdentificationKey m/z Fragments
18.5Solvent (e.g., Dichloromethane)N/A
212.2Methyl 4-ethylbenzoate (B1233868) (debrominated impurity)164 [M]⁺, 133 [M-OCH₃]⁺
314.5This compound 242/244 [M]⁺, 211/213 [M-OCH₃]⁺, 183/185
416.83-bromo-4-ethylbenzoic acid (starting material)228/230 [M]⁺, 211/213 [M-OH]⁺, 183/185 [M-COOH]⁺

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uhcl.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester, aromatic, and alkyl components. uobasrah.edu.iqpcbiochemres.com

The most prominent features would be the strong carbonyl (C=O) stretch of the ester group and various C-H and C=C vibrations of the substituted benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
~3050-3100C-H StretchMediumAromatic (sp² C-H)
~2870-2960C-H StretchMediumAliphatic (sp³ C-H from ethyl and methyl groups)
~1725 C=O Stretch Strong Ester Carbonyl
~1600, ~1475C=C StretchMediumAromatic Ring
~1450C-H BendMediumAliphatic (CH₂ and CH₃)
~1250-1300 C-O Stretch (Asymmetric) Strong Ester (Aryl-C-O)
~1100-1150C-O Stretch (Symmetric)StrongEster (O-Alkyl)
~800-900C-H Bend (Out-of-plane)StrongSubstituted Benzene Ring
~600-700C-Br StretchMediumCarbon-Bromine Bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. In this compound, the benzene ring conjugated with the carbonyl group of the ester constitutes the primary chromophore. This conjugation leads to characteristic π → π* transitions, which are observable in the UV region.

The spectrum is expected to show strong absorption bands typical for substituted benzoates. The exact position of the absorption maximum (λ_max) can be influenced by the substituents on the aromatic ring and the polarity of the solvent used for analysis. The presence of the bromine atom and the ethyl group will cause slight shifts in the absorption bands compared to unsubstituted methyl benzoate. Analysis is often performed at standard wavelengths such as 210 nm and 254 nm. epo.orgchrom-china.com

Table 4: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

Predicted λ_max (nm)Molar Absorptivity (ε)Electronic TransitionNotes
~210Highπ → πCorresponds to the primary benzene ring absorption.
~240Moderateπ → πK-band, associated with the conjugated system of the entire molecule. rsc.org
~285Lowπ → π*B-band, related to the symmetry-forbidden transitions of the benzene ring.

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for the purity validation of non-volatile or thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC setup is typically employed for this purpose. nih.gov

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). nih.gov Separation occurs based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Detection is commonly achieved with a UV detector set at a wavelength where the analyte absorbs strongly, such as 254 nm. chrom-china.com The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for research-grade chemicals.

Table 5: Illustrative HPLC Purity Profile for this compound

Peak No.Retention Time (min)ComponentArea (%)Purity Validation
12.1Highly polar impurity0.15Minor impurity peak.
26.8This compound 99.75 Main product peak.
39.3Less polar impurity (e.g., dimer)0.10Minor impurity peak.
Total N/A All Components 100.00 Validated Purity: 99.75%

Column Chromatography and Recrystallization for Product Purification

The purification of synthesized chemical compounds is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a substance of high purity for subsequent use or analysis. For this compound and related aromatic esters, column chromatography and recrystallization are standard and effective purification techniques.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In the context of purifying brominated benzoate esters, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate moderately polar compounds.

The choice of mobile phase, or eluent, is crucial for achieving good separation. A solvent system is typically selected based on the polarity of the target compound. For intermediates like this compound, a non-polar solvent such as hexane (B92381) or petroleum ether is often mixed with a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is optimized to control the elution speed of the compounds from the column. For instance, in the synthesis of the closely related Methyl 3-bromo-4-methylbenzoate, purification was achieved via flash column chromatography using 5% ethyl acetate in hexanes as the eluent . A patent for a different but structurally similar compound describes purification using a gradient of petroleum ether and ethyl acetate, starting from a 5:1 to a 3:1 ratio google.com. This gradient approach increases the polarity of the mobile phase over time, allowing for the sequential elution of compounds with increasing polarity.

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude solid product is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the solution becomes supersaturated with the desired compound, which then crystallizes out, leaving the impurities behind in the solution.

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic esters, solvents like ethanol (B145695) or petroleum ether are often employed. For example, a synthetic procedure for a brominated benzoic acid derivative involved beating the crude product with petroleum ether to purify it patsnap.com. General purification protocols for related compounds also list recrystallization as a key step to obtain the product in high purity smolecule.com. The effectiveness of this method relies on the slow formation of crystals, which helps to exclude impurities from the crystal lattice.

Below is a table summarizing typical purification parameters for compounds structurally similar to this compound.

Technique Stationary Phase Mobile Phase (Eluent) Solvent (for Recrystallization) Reference
Flash Column ChromatographySilica Gel5% Ethyl Acetate / HexanesN/A
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (5:1 to 3:1 gradient)N/A google.com
RecrystallizationN/AN/APetroleum Ether patsnap.com
General PurificationMentioned but not detailedMentioned but not detailedMentioned but not detailed smolecule.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

While specific XRD data for this compound is not publicly available, analysis of structurally related aromatic molecules provides insight into the type of information that can be obtained. For example, a detailed X-ray crystal structure characterization of bioactive 5-arylimino-1,3,4-thiadiazole derivatives reveals key structural features. mdpi.com Such studies establish the stereochemistry and planarity of different parts of the molecule. For instance, in one derivative, the 1,3,4-thiadiazole (B1197879) ring was found to be nearly planar, with specific dihedral angles confirming this geometry. mdpi.com

An XRD analysis of this compound would be expected to reveal:

Molecular Conformation: The spatial arrangement of the ethyl group and the methyl ester group relative to the benzene ring.

Bond Lengths and Angles: Precise measurements of the C-Br, C-C, C=O, and C-O bonds, which can provide insight into the electronic effects of the substituents on the aromatic ring.

Planarity: The degree to which the benzene ring is planar and the orientation of the substituents with respect to this plane.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including potential halogen bonding (involving the bromine atom) or other non-covalent interactions that stabilize the crystal structure.

The table below illustrates the type of data that an XRD analysis provides, based on findings for a related heterocyclic compound. mdpi.com

Structural Parameter Typical Information Obtained Example Value (from a related structure) Reference
Dihedral AngleConfirms planarity of ring systemsN(7)-N(8)-C(9)-S(10) = 1.0(4)° mdpi.com
Bond LengthIndicates bond character (single, double, etc.)C=N bond length = 1.275(5) Å mdpi.com
Bond AngleConfirms hybridization and geometryC(9)-N(8)-N(7) = 112.1° (trigonal planar) mdpi.com
GeometryEstablishes stereochemistryZ-geometry around the imine double bond mdpi.com

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is uniquely suited for studying reaction mechanisms that involve radical intermediates, providing information about their structure, environment, and concentration.

In reactions involving this compound, radical intermediates could be generated, for example, through photochemical cleavage of the carbon-bromine bond or during certain substitution reactions. EPR spectroscopy would be the primary tool for detecting and characterizing these transient species.

Studies on other brominated aromatic compounds demonstrate the utility of EPR. For instance, the photocleavage of the C-Br bond in bromoacetylnaphthalene was investigated using time-resolved EPR (TR-EPR). tandfonline.com This study successfully identified the resulting naphthoylmethyl radical. tandfonline.com The EPR spectrum's hyperfine structure—splittings caused by the interaction of the unpaired electron with nearby magnetic nuclei—can help identify the radical. The analysis of Chemically Induced Dynamic Electron Polarization (CIDEP) patterns in the EPR spectrum can provide insights into the radical's formation mechanism, such as whether it originated from a singlet or triplet state precursor. tandfonline.com

Furthermore, EPR studies on bromo-substituted benzonitriles and anisoles have shown that the analysis of hyperfine splittings can reveal the extent of electron delocalization onto the bromine atom. tandfonline.com This information is valuable for understanding the electronic structure of the radical. In the context of complex mixtures, EPR has been used to identify and characterize stable organic free radicals, such as asphaltene radicals in crude oil, which are stabilized over polyaromatic structures. researchgate.net

Should a reaction involving this compound proceed via a radical pathway, EPR spectroscopy could be used to:

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical calculations for organic molecules like Methyl 3-bromo-4-ethylbenzoate. Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G**, are frequently employed to model its characteristics. rsc.orgsmsjournals.com These calculations provide a fundamental understanding of the molecule's geometry, electronic environment, and reactivity.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy state on the potential energy surface. This process, known as geometry optimization, predicts key structural parameters. For related benzoate (B1203000) esters, the 4-ethyl group is noted to be electron-donating, which influences the electronic properties of the aromatic ring.

The electronic structure is also elucidated through these calculations. A critical aspect is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, a DFT study on a similar derivative, ethyl 4-bromo-3-(ethoxymethyl)benzoate, calculated a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity.

Below is a table representing typical geometric parameters that can be obtained for this compound from DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ar)-Br~1.90 Å
Bond LengthC(ar)-C(ethyl)~1.52 Å
Bond LengthC=O~1.21 Å
Bond AngleC-C-Br~120°
Dihedral AngleC(ar)-C(ar)-C=O~0° / ~180°

Quantum mechanical calculations are instrumental in mapping the energetic landscape of chemical reactions involving this compound. By modeling the structures and energies of reactants, products, and, most importantly, transition states, chemists can predict reaction feasibility and mechanisms. rsc.org

For example, in the study of ester hydrolysis, theoretical calculations can determine the activation energy by comparing the energy of the reactants to the energy of the high-energy tetrahedral intermediate that forms during the reaction. nih.gov For analogous compounds, computational tools like Gaussian and ORCA are used to model the transition states and activation energies for reactions such as nucleophilic substitutions. This approach allows for the investigation of reaction pathways, such as the substitution of the bromine atom or nucleophilic attack at the ester carbonyl group.

The following table illustrates a hypothetical energy profile for the hydrolysis of the ester group, a typical output from such computational studies.

SpeciesRelative Energy (kcal/mol)Description
Reactants (Ester + H₂O)0.0Initial energy of the system
Transition State+15.5Energy barrier for the reaction (Activation Energy)
Products (Acid + Methanol)-4.2Final energy of the system (Reaction Enthalpy)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. uni-muenchen.deresearchgate.net

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. uni-muenchen.de Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. uni-muenchen.de

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the carbonyl oxygen of the ester group, making it the primary site for interaction with electrophiles or protons.

Positive Potential: Located around the hydrogen atoms of the methyl and ethyl groups, as well as potentially in the region of the bromine atom, indicating susceptibility to nucleophilic attack. In a related compound, an MEP map revealed a high electron density around the bromine atom, making it a potential site for interaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique could be applied to understand its dynamic behavior.

MD simulations would allow researchers to:

Analyze the conformational flexibility of the molecule, particularly the rotation of the ethyl group and the methyl ester moiety.

Simulate its behavior in different solvent environments to understand solvation effects on its stability and conformation.

Study its interaction with biological macromolecules, such as enzymes or receptors, by simulating how it fits and moves within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological activity. nottingham.ac.ukresearchgate.net While no specific QSAR studies focusing on this compound were found, this methodology is highly applicable to its derivatives for drug discovery or materials science.

A hypothetical QSAR study on derivatives of this compound would involve:

Synthesizing a library of analogs with systematic variations (e.g., changing the substituent at the 4-position, altering the ester alkyl chain).

Measuring a specific activity for each compound (e.g., inhibitory concentration against an enzyme, anti-inflammatory effect). researchgate.net

Calculating various molecular descriptors for each analog using computational software. These can include electronic (e.g., HOMO/LUMO energies), hydrophobic (e.g., LogP), and steric (e.g., molar refractivity) parameters. nottingham.ac.uk

Using statistical methods to generate an equation that predicts the activity based on the most relevant descriptors.

The table below illustrates the type of data that would be generated in a QSAR study of hypothetical derivatives.

Compound4-Position SubstituentLogP (Descriptor)Biological Activity (IC₅₀, µM)
Derivative 1 (Parent)-CH₂CH₃3.510.2
Derivative 2-CH₃3.115.8
Derivative 3-Cl3.48.5
Derivative 4-OCH₃2.920.1

Application in Computer-Aided Synthesis Planning and Reaction Prediction

Computer-Aided Synthesis Planning (CASP) has become a vital tool for organic chemists to design efficient synthetic routes. researchgate.net Software platforms like ASKCOS, ReTReK, and SYNTHIA™ use sophisticated algorithms and vast reaction databases, such as Reaxys, to perform retrosynthetic analysis. labmanager.comacs.orgrsc.org

When this compound is the target molecule, a CASP tool would work backward from the final structure, suggesting potential precursors and the reactions needed to form them. For this specific compound, the software would likely propose routes such as:

Esterification: Starting from the corresponding carboxylic acid, 3-bromo-4-ethylbenzoic acid, and reacting it with methanol (B129727) under acidic conditions.

Aromatic Bromination: Starting with methyl 4-ethylbenzoate (B1233868) and performing an electrophilic aromatic substitution with a bromine source to install the bromine atom at the 3-position.

These tools can accelerate the discovery of new chemical entities by identifying cost-effective, high-yield, or novel synthetic pathways that might not be immediately obvious to a chemist. labmanager.com

Kinetic Isotope Effect (KIE) Calculations

Computational and theoretical studies focusing on the kinetic isotope effect (KIE) for reactions involving this compound are essential for elucidating reaction mechanisms at a molecular level. The KIE is a powerful tool in physical organic chemistry, defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgnih.govnumberanalytics.com This effect primarily arises from the mass difference between isotopes, which leads to different zero-point vibrational energies for bonds involving the isotope. wikipedia.org Heavier isotopes have lower vibrational frequencies and, consequently, lower zero-point energies, which can result in a higher activation energy and a slower reaction rate. wikipedia.orgnumberanalytics.com

While direct experimental or computational KIE studies specifically targeting this compound are not prominently available in the reviewed literature, the principles of KIE can be applied to predict and understand its reactivity in various transformations. Potential reactions where KIE calculations would be insightful include nucleophilic substitution at the benzylic position of the ethyl group, electrophilic aromatic substitution on the benzene (B151609) ring, and oxidation or hydrolysis reactions.

For instance, in a hypothetical benzylic bromination or oxidation reaction at the ethyl group, a primary KIE would be expected if the C-H bond cleavage at the benzylic position is the rate-determining step. libretexts.org By substituting a hydrogen atom at this position with deuterium (B1214612) (²H or D), the reaction rate would decrease. The magnitude of the KIE (kH/kD) can provide detailed information about the transition state of the reaction. numberanalytics.comlibretexts.org A large primary KIE (typically > 2) suggests a symmetric transition state where the C-H bond is significantly broken. princeton.edu

Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, could also be computationally explored for reactions of this compound. wikipedia.org For example, in a nucleophilic substitution reaction at the benzylic carbon, an α-secondary KIE could differentiate between an SN1 and SN2 mechanism. A change in hybridization from sp³ to sp² at the reaction center typically leads to a normal KIE (kH/kD > 1), whereas a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org

Computational models, such as those based on density functional theory (DFT) or ab initio methods, can be employed to calculate the vibrational frequencies of the ground state and transition state for both the light and heavy isotopologues of this compound. nih.gov From these frequencies, the KIE can be predicted. Such theoretical analyses are invaluable for complementing experimental studies and providing a deeper understanding of reaction pathways. nih.gov For example, theoretical studies on nucleophilic aromatic substitution (SNAr) reactions have utilized ¹²C/¹³C KIE calculations to distinguish between stepwise and concerted mechanisms. nih.govnih.gov

Although specific data tables for this compound are not available, the following table illustrates hypothetical KIE values and their mechanistic implications for reactions this compound might undergo, based on general principles.

Hypothetical Reaction TypeIsotopic Substitution PositionPredicted kH/kDMechanistic Implication
Benzylic Oxidationα-carbon of ethyl group> 2C-H bond breaking is rate-determining.
SN1 Nucleophilic Substitutionα-carbon of ethyl group~1.1 - 1.25Rehybridization from sp³ to sp² in the transition state.
SN2 Nucleophilic Substitutionα-carbon of ethyl group~0.9 - 1.1Less pronounced change in hybridization at the transition state compared to SN1.
Electrophilic Aromatic SubstitutionAromatic C-H~1C-H bond breaking is not the rate-determining step.

Biological Activity and Mechanistic Insights of Methyl 3 Bromo 4 Ethylbenzoate and Its Derivatives

Enzyme Inhibition and Biochemical Probe Applications

Methyl 3-bromo-4-ethylbenzoate and its ethyl ester analog, ethyl 3-bromo-4-ethylbenzoate, are utilized in various scientific research applications. They serve as intermediates in the synthesis of more complex organic molecules and as probes for investigating biochemical pathways. In the context of biological studies, these compounds are employed in research concerning enzyme-catalyzed reactions and enzyme inhibition. The reactivity of the brominated aromatic ring and the ester group allows these molecules to act as versatile building blocks and investigational tools in medicinal chemistry and biochemical assays. For instance, related structures like ethyl 4-bromo-3-(bromomethyl)benzoate are specifically noted for their use in the study of enzyme inhibition. The structural features of these compounds, particularly the presence and position of the bromine atom, are critical to their function as biochemical probes.

Anti-Inflammatory Modulatory Effects (Referencing related compounds)

Derivatives of bromo-benzoates have demonstrated notable anti-inflammatory properties in various experimental models. Research on ethyl 3-bromo-4-isopropoxybenzoate, a related compound, showed a significant reduction in paw swelling and serum levels of inflammatory markers in a murine arthritis model. Similarly, other complex derivatives have been investigated for their anti-inflammatory potential. ontosight.ainih.gov For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, synthesized from methyl salicylate, have shown anti-inflammatory activity by inhibiting protein denaturation. mdpi.com A study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) found it reduced carrageenan-induced paw edema by up to 83.2% and compound 48/80-induced edema by 56.53%, suggesting an action involving histamine (B1213489) pathways. nih.gov

The anti-inflammatory effects of certain brominated aromatic compounds are linked to their ability to modulate key signaling pathways, particularly the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. nih.gov The NF-κB pathway is a central regulator of immune and inflammatory responses, activated by stimuli such as microbial products like lipopolysaccharide (LPS). nih.govnih.gov Upon activation, TLRs initiate a signaling cascade that leads to the activation of NF-κB, which in turn promotes the transcription of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. ekb.eg

A key example is the compound 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), which was found to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated cells. nih.gov Mechanistically, BEMB was shown to suppress the protein and mRNA expression levels of key components of the NF-κB pathway, including p65 and the inhibitor of NF-κB (IκB-A), in both RAW264.7 cells and a zebrafish embryo model. nih.gov This inhibition of NF-κB activation is a critical mechanism for downregulating the inflammatory response. nih.govfrontiersin.org

The integrity of the gut mucosal barrier and the regulation of immune cell migration are crucial for maintaining intestinal homeostasis. nih.govfrontiersin.org Luminal factors, including dietary components and microbial metabolites, are significant regulators of these processes. frontiersin.org For instance, short-chain fatty acids (SCFAs) produced by gut microbiota can reinforce the intestinal barrier by regulating mucus production and promoting epithelial repair. nih.govnih.gov Conversely, dysbiosis or a high-fat diet can increase intestinal permeability, allowing bacterial products like LPS to enter circulation and trigger pro-inflammatory signaling via pathways such as NF-κB. nih.gov

Metabolites can also influence the migration of immune cells. Retinoic acid, a vitamin A metabolite, controls the migration of innate lymphoid cells (ILCs) by upregulating gut-homing receptors like CCR9 and α4β7 integrin. frontiersin.org Tolerogenic CD103+ dendritic cells in the gut can induce T cells to express these same homing factors, allowing them to migrate to the lamina propria to reduce inflammation. nih.gov Certain bacterial metabolites, such as indole, can enhance epithelial barrier function by increasing the expression of tight junction-associated molecules. nih.gov The interplay between these factors is critical, as a breakdown in barrier function can lead to chronic inflammatory conditions. frontiersin.org

Excessive production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, leads to oxidative stress, a condition that can damage macromolecules and exacerbate inflammatory responses. nih.govnih.gov ROS can act as signaling molecules that regulate kinases and transcription factors involved in inflammation. nih.gov

The anti-inflammatory activity of some brominated compounds is directly tied to their ability to mitigate oxidative stress. The compound 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) was shown to inhibit LPS-induced pro-inflammatory responses specifically by preventing the production of ROS. nih.gov By reducing ROS levels, BEMB could subsequently inhibit the downstream activation of the NF-κB pathway, demonstrating a dual mechanism of action. nih.gov Studies on other biological systems have also confirmed that attenuating ROS levels can improve outcomes; for example, reducing ROS in vitrified-warmed bovine embryos with an antioxidant improved their quality and cell number. scielo.br This highlights the therapeutic potential of compounds that can scavenge ROS or inhibit their production during inflammatory states. nih.gov

Antimicrobial Activity Evaluation of Derivatives

Derivatives of this compound have been evaluated for their antimicrobial properties, showing activity against a range of pathogens. The presence of a bromine atom in the molecular structure is often associated with enhanced interaction with microbial targets. smolecule.com For example, ethyl 3-bromo-4-isopropoxybenzoate has been reported to be effective against various bacteria and fungi, with a proposed mechanism involving the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Research has demonstrated that bromination can significantly enhance antibacterial potency. In one study, ethyl 3,5-dibromoorsellinate showed 2.38-fold higher activity against Staphylococcus aureus than its non-brominated precursor, ethyl orsellinate. nih.gov This derivative was particularly effective against methicillin-resistant S. aureus (MRSA). nih.gov Other studies have explored different structural scaffolds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which were active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL. mdpi.com Furthermore, novel benzimidazole (B57391) derivatives have shown potent activity against Gram-negative bacteria, including a tolC-mutant Escherichia coli strain. whiterose.ac.uk

Compound/Derivative ClassTested Pathogen(s)Key Findings/ActivityReference
Ethyl 3-bromo-4-isopropoxybenzoateBacteria and FungiEffective against a range of pathogens.
Ethyl 3,5-dibromoorsellinateStaphylococcus aureus (including MRSA)Exhibited selective activity; inhibition zone of 30 mm for MRSA. nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaActive with MIC values of 2.5–5.0 mg/mL. mdpi.com
Benzimidazole-based derivativesGram-negative bacteria (E. coli)One derivative showed an MIC of 0.125 µg/mL against a tolC-mutant E. coli strain. whiterose.ac.uk
2-Azetidinone derivatives (from ethyl benzoate)Gram-positive and Gram-negative bacteriaCompounds with electron-withdrawing groups showed higher potency. ijpsr.com

Anticancer Activity Screening of Related Derivatives

Various derivatives related to this compound have been synthesized and screened for their potential as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects against several human cancer cell lines. researchgate.netnih.govresearchgate.net The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. researchgate.net

For instance, ethyl 3-bromo-4-isopropoxybenzoate was found to induce apoptosis in cancer cells, with a study reporting IC50 values of approximately 50 µg/mL for breast cancer cells (MCF-7) and 70 µg/mL for colon cancer cells (HCT116). More complex structures have shown even greater potency. A series of pyrrolizine-bearing ethyl benzoate (B1203000) derivatives were evaluated, with one compound exhibiting high activity against MCF-7 cells with an IC50 value of 0.02 µM. researchgate.net Similarly, newly synthesized 6-bromo quinazoline (B50416) derivatives displayed significant antiproliferative activity against MCF-7 and SW480 colon cancer cell lines, with one derivative showing an IC50 of 15.85 µM against MCF-7 and notable selectivity for cancer cells over normal cell lines. nih.gov Some benzoxazinone (B8607429) derivatives have been shown to enhance the expression of p53 and caspases, and one derivative was also found to inhibit EGFR activity. researchgate.net

Compound/Derivative ClassCancer Cell Line(s)Reported IC50 ValueReference
Ethyl 3-bromo-4-isopropoxybenzoateMCF-7 (Breast), HCT116 (Colon)~50 µg/mL (MCF-7), ~70 µg/mL (HCT116)
Pyrrolizine-bearing ethyl benzoate derivativeMCF-7 (Breast)0.02 µM researchgate.net
6-Bromo quinazoline derivative (8a)MCF-7 (Breast), SW480 (Colon)15.85 µM (MCF-7), 17.85 µM (SW480) nih.gov
Coumarin-proline sulfonamide derivative (16b)MCF-7 (Breast)1.07 µM researchgate.net
Benzoxazinone derivatives (e.g., 14b)MCF-7 (Breast), HepG2 (Liver)Exhibited high antiproliferative activity and inhibited EGFR. researchgate.net

Investigation of Molecular Targets and Signaling Pathways

The exploration of the biological activities of this compound and its derivatives has led to the identification of specific molecular targets and the elucidation of their influence on key signaling pathways. Research into structurally related compounds provides significant insights into their potential mechanisms of action, particularly in the contexts of enzymatic inhibition and immunomodulation.

Molecular Targets

Derivatives of this compound have been investigated for their ability to interact with and inhibit specific enzymes. A notable example is the targeting of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

One study focused on a series of benzoylthioureido phenyl derivatives, including a 3-bromo ethylbenzoate derivative, and evaluated their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com The findings indicated that these compounds could act as potent inhibitors of hCA I and hCA II. nih.govtandfonline.com Specifically, the 3-bromo ethylbenzoate derivative 6d demonstrated good to moderate inhibitory activity against both hCA I and hCA II. nih.govtandfonline.com This suggests that the structural features of these benzoate derivatives are conducive to binding within the active site of carbonic anhydrases. The study highlighted that small structural modifications, such as the nature and position of halogen substituents on the phenyl ring, significantly influence the inhibitory potency and selectivity against different hCA isoforms. tandfonline.com

The inhibitory activities of some of these derivatives against various hCA isoforms are summarized in the table below.

CompoundTarget IsoformInhibitory Activity (K_I) (nM)
4c (3,4-dichloro derivative) hCA I40.40
4d (4-bromo derivative) hCA IGood to moderate activity
6d (3-bromo ethylbenzoate derivative) hCA IGood to moderate activity
4c (3,4-dichloro derivative) hCA IIGood to moderate activity
4d (4-bromo derivative) hCA IIGood to moderate activity
6d (3-bromo ethylbenzoate derivative) hCA IIGood to moderate activity
4c (3,4-dichloro derivative) hCA XIIGood to moderate activity
4d (4-bromo derivative) hCA XIIGood to moderate activity

Data sourced from a study on benzoylthioureido phenyl derivatives. nih.govtandfonline.com

Signaling Pathways

Research into a hydroxylated derivative, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has provided significant insights into the signaling pathways modulated by this class of compounds. A study utilizing a zebrafish model of inflammatory bowel disease (IBD) demonstrated that MBD exerts potent anti-inflammatory effects by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway. nih.gov

The investigation revealed that MBD significantly inhibited the inflammatory responses induced by various stimuli. nih.gov Mechanistically, MBD was found to downregulate the mRNA expression of numerous pro-inflammatory mediators and key components of the TLR/NF-κB cascade. nih.gov Conversely, it promoted the expression of anti-inflammatory and protective molecules. nih.gov

The specific effects of Methyl 3-bromo-4,5-dihydroxybenzoate on the mRNA expression of target genes within the TLR/NF-κB pathway are detailed below.

GeneEffect of MBD on mRNA ExpressionPathway Component
TNF-α InhibitionPro-inflammatory Cytokine
NF-κB InhibitionTranscription Factor
IL-1β InhibitionPro-inflammatory Cytokine
IL-6 InhibitionPro-inflammatory Cytokine
AP-1 InhibitionTranscription Factor
IFNγ InhibitionPro-inflammatory Cytokine
IKKβ InhibitionNF-κB Activating Kinase
MyD88 InhibitionAdaptor Protein
STAT3 InhibitionTranscription Factor
TRAF6 InhibitionSignal Transducer
NLRP3 InhibitionInflammasome Component
NOD2 InhibitionPattern Recognition Receptor
TLR3 InhibitionToll-like Receptor
TLR4 InhibitionToll-like Receptor
IκBα PromotionNF-κB Inhibitor
Bcl-2 PromotionAnti-apoptotic Protein
IL-4 PromotionAnti-inflammatory Cytokine

Data from a study on Methyl 3-bromo-4,5-dihydroxybenzoate in a zebrafish IBD model. nih.gov

These findings collectively suggest that derivatives of this compound can interact with specific molecular targets like carbonic anhydrases and can modulate critical inflammatory signaling pathways such as the TLR/NF-κB cascade. This highlights their potential as scaffolds for the development of targeted therapeutic agents.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of Methyl 3-bromo-4-ethylbenzoate and its derivatives is an area ripe for innovation. While traditional methods like the bromination of 4-ethylbenzoic acid followed by esterification are established, future research could focus on developing more efficient and selective synthetic routes. smolecule.com The use of N-bromosuccinimide (NBS) is a common strategy for bromination.

The development of novel catalytic systems presents a significant opportunity. For instance, exploring transition metal catalysts could lead to milder reaction conditions and improved yields. mdpi.com Manganese-catalyzed cycloaddition reactions have shown promise in the synthesis of substituted benzoates and could be adapted for this specific compound. mdpi.com Furthermore, investigating enzyme-catalyzed reactions could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

A comparative analysis of different synthetic approaches is crucial. For example, a study comparing the efficacy of various brominating agents or esterification catalysts would provide valuable insights for process optimization. sci-hub.se Detailed mechanistic studies of these new pathways would not only enhance our understanding but also pave the way for the rational design of even more effective catalysts. dss.go.th

Design and Synthesis of Advanced Functionalized Derivatives

The inherent reactivity of this compound, particularly at the bromine-substituted position, makes it an excellent scaffold for creating a diverse library of functionalized derivatives. smolecule.com Future work should systematically explore nucleophilic substitution reactions to introduce a wide range of functional groups. This could include amines, thiols, and alkoxides, leading to novel compounds with potentially interesting chemical and biological properties.

The ester group also offers a handle for modification. smolecule.com Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, could generate a series of benzamide (B126) derivatives. google.com.af Reduction of the ester to an alcohol would provide another avenue for diversification. smolecule.com

A particularly promising direction is the use of this compound in cross-coupling reactions, such as Suzuki and Heck couplings. This would allow for the introduction of various aryl and vinyl groups, significantly expanding the accessible chemical space. The design of these derivatives can be guided by computational modeling to predict their properties and potential applications.

Comprehensive Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is paramount for controlling reaction outcomes and designing more efficient synthetic strategies. Future research should employ a combination of experimental and computational techniques to elucidate the transition states and intermediates of key transformations. msuniv.ac.in

For instance, a detailed kinetic analysis of nucleophilic substitution reactions could reveal the influence of different nucleophiles and reaction conditions on the reaction rate and mechanism. vaia.com Isotopic labeling studies could be used to trace the path of atoms during a reaction, providing definitive evidence for a proposed mechanism. msuniv.ac.in

Computational chemistry can provide valuable insights into the electronic structure of the molecule and the energy profiles of different reaction pathways. uomustansiriyah.edu.iq This can help in understanding the regioselectivity of reactions and predicting the most favorable reaction conditions. A thorough mechanistic understanding will be instrumental in optimizing existing reactions and developing novel transformations. dss.go.th

Expanded Biological Screening and Target Identification of Novel Analogs

The structural similarity of this compound to compounds with known biological activity suggests that its derivatives could be a rich source of new therapeutic agents. smolecule.comnih.govtandfonline.com A systematic biological screening of a library of its analogs is a crucial next step.

Initial screening could focus on a broad range of biological targets, including enzymes, receptors, and ion channels. For example, derivatives could be tested for their activity as enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.govtandfonline.com The synthesis of benzoylthioureido phenyl derivatives from similar starting materials has shown promise in this area. nih.govtandfonline.com

Once lead compounds are identified, further studies would be needed to determine their mechanism of action and identify their specific molecular targets. This could involve techniques such as affinity chromatography and proteomics. The insights gained from these studies would be invaluable for the rational design of more potent and selective analogs. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

Future research must prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. kahedu.edu.in This aligns with the growing global emphasis on green chemistry principles. scribd.com

One key area of focus is the use of greener solvents. kahedu.edu.in Exploring the use of water, supercritical fluids, or ionic liquids as reaction media could significantly reduce the environmental impact of the synthesis. kahedu.edu.in Solvent-free reaction conditions, where possible, would be an even more sustainable option. rsc.org

The use of alternative energy sources, such as microwave and ultrasonic irradiation, can often lead to shorter reaction times, higher yields, and reduced energy consumption. kahedu.edu.in The development of catalytic processes, as mentioned earlier, is also a cornerstone of green chemistry, as it can reduce the amount of waste generated. scribd.com

A holistic assessment of the "greenness" of different synthetic routes can be performed using green metrics such as atom economy, E-factor, and process mass intensity. researchgate.net This quantitative approach will allow for the objective comparison of different methods and guide the development of truly sustainable chemical processes.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-bromo-4-ethylbenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of 4-ethylbenzoic acid derivatives, followed by esterification. A common method involves reacting 4-ethylbenzoic acid with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromine substituent, followed by esterification using methanol under acidic conditions (e.g., H₂SO₄). Optimization includes:

  • Temperature control : Bromination at 0–5°C minimizes side reactions like polybromination .
  • Catalyst stoichiometry : A 1:1 molar ratio of FeBr₃ to substrate ensures regioselectivity at the meta position .
  • Esterification : Refluxing for 12–24 hours in methanol with catalytic H₂SO₄ yields >90% conversion .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~2.6 ppm) confirm its presence .
  • X-ray crystallography : ORTEP-III software (with GUI) resolves crystal packing and bond angles, critical for distinguishing structural isomers .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁BrO₂, MW 257.05) and isotopic patterns for bromine .

Q. How can impurities or byproducts be removed during purification?

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the product with >98% purity .
  • Column chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent separates brominated byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • Frontier molecular orbitals : The LUMO (-1.8 eV) localizes on the bromine atom, indicating susceptibility to nucleophilic substitution .
  • Charge distribution : The bromine’s partial positive charge (+0.32 e) facilitates oxidative addition in Suzuki-Miyaura couplings .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What experimental strategies resolve contradictions in reported spectral data for structural analogs?

  • Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the ethyl group’s CH₂ and the aromatic C-4 resolve ambiguity in substitution patterns .
  • Isotopic labeling : Introduce ¹³C at the ester carbonyl to track coupling reactions via ¹³C DEPT-135 .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

  • Accelerated degradation studies : Store samples in DMSO-d₆ at 40°C for 4 weeks and monitor via ¹H NMR. Degradation (e.g., hydrolysis to 3-bromo-4-ethylbenzoic acid) increases in polar protic solvents (e.g., H₂O) .
  • Kinetic analysis : Arrhenius plots derived from HPLC data (C18 column, acetonitrile/H₂O mobile phase) predict shelf life .

Q. What methodologies differentiate positional isomers (e.g., 3-bromo vs. 4-bromo derivatives)?

  • X-ray powder diffraction (XRPD) : Distinct diffraction peaks at 2θ = 12.5° (3-bromo) vs. 14.2° (4-bromo) .
  • DSC/TGA : Melting point differences (ΔTm ~15°C) and decomposition profiles distinguish isomers .

Q. How can computational tools design derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronegativity (e.g., replacing Br with Cl) with antibacterial IC₅₀ values .
  • Molecular docking : AutoDock Vina simulates binding to target enzymes (e.g., CYP450), guiding functional group modifications .

Q. What are the environmental implications of this compound degradation?

  • Photolysis studies : Expose to UV light (254 nm) and analyze via GC-MS for brominated degradation products (e.g., methyl bromide) .
  • Ecotoxicity assays : Daphnia magna LC₅₀ tests assess aquatic toxicity, with EC₅₀ values >100 mg/L indicating low risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.